(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine
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Overview
Description
PMID27376512-Compound-PG-11048 is a small molecular drug with a molecular weight of 256.43. It is known for its potential therapeutic applications, particularly in the field of oncology. This compound has been studied for its ability to interfere with specific cellular processes, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID27376512-Compound-PG-11048 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of PMID27376512-Compound-PG-11048 follows standard pharmaceutical manufacturing practices. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PMID27376512-Compound-PG-11048 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in hydrogenated products .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating cancer and other diseases.
Mechanism of Action
The mechanism of action of PMID27376512-Compound-PG-11048 involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA methylation and histone deacetylation processes .
Comparison with Similar Compounds
Similar Compounds
- PMID27376512-Compound-PG-11047
- NSC-106084
- NSC-137546
- NSC-138419
- NSC-154957
- NSC-158324
- NSC-319745
- NSC-345763
- NSC-348926
- NSC-401077
- NSC-54162
- NSC-56071
- NSC-57893
- NSC-622444
- NSC-622445
- NSC-623548
- S-tubercidinylhomocysteine
Uniqueness
PMID27376512-Compound-PG-11048 stands out due to its specific molecular structure and unique mechanism of action. Unlike some of its analogs, it has shown a higher potency in inhibiting cancer cell growth and inducing apoptosis. Its ability to target multiple pathways simultaneously makes it a versatile compound in cancer research .
Properties
Molecular Formula |
C14H32N4 |
---|---|
Molecular Weight |
256.43 g/mol |
IUPAC Name |
(E)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C14H32N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h5-6,15-18H,3-4,7-14H2,1-2H3/b6-5+ |
InChI Key |
XFWLTFZLLXVKDY-AATRIKPKSA-N |
Isomeric SMILES |
CCNCCCNC/C=C/CNCCCNCC |
SMILES |
CCNCCCNCC=CCNCCCNCC |
Canonical SMILES |
CCNCCCNCC=CCNCCCNCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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